3-Cyclopropylpropanethioamide
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Overview
Description
3-Cyclopropylpropanethioamide is an organic compound with the molecular formula C₆H₁₁NS. It features a cyclopropyl group attached to a propanethioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropanethioamide typically involves the reaction of cyclopropylmethylamine with carbon disulfide, followed by the addition of a suitable electrophile. One common method includes the use of sulfuration agents to introduce the thioamide functionality .
Industrial Production Methods: Industrial production of thioamides, including this compound, often employs scalable and practical methods. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-Cyclopropylpropanethioamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with enhanced biological activity.
Industry: It finds applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Cyclopropylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group contributes to the compound’s stability and reactivity, influencing its overall biological effects .
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the thioamide functionality.
Propanethioamide: Contains the thioamide group but lacks the cyclopropyl moiety.
Cyclopropylcarboxamide: Similar structure but with a carboxamide group instead of a thioamide .
Uniqueness: 3-Cyclopropylpropanethioamide is unique due to the combination of the cyclopropyl and thioamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H11NS |
---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
3-cyclopropylpropanethioamide |
InChI |
InChI=1S/C6H11NS/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H2,7,8) |
InChI Key |
CIAHMNZSJHEGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC(=S)N |
Origin of Product |
United States |
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